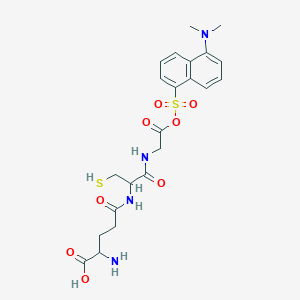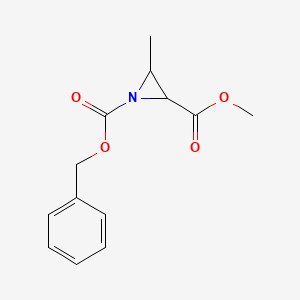
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is a chiral aziridine derivative. This compound has a three-membered ring containing a nitrogen atom and two carbon atoms, with different substituents attached to each of the carbon atoms.
準備方法
The synthesis of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate involves the reaction of 2-methylaziridine with benzyl chloroformate and diethyl malonate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Reaction Time: 12-24 hours
化学反応の分析
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide, leading to the formation of substituted aziridines.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C).
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aziridines.
科学的研究の応用
Organic Synthesis: It can be used as a chiral building block for the synthesis of complex molecules.
Asymmetric Catalysis: The compound has been studied for its potential use in the preparation of chiral ligands for asymmetric catalysis.
Medicinal Chemistry: It has shown anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent.
作用機序
The mechanism of action of 1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate is not well understood. it has been proposed that it may act by:
Inhibiting the proliferation of cancer cells: Through the induction of apoptosis (programmed cell death).
Inhibiting the growth of fungal cells: By disrupting cell wall synthesis.
類似化合物との比較
1-Benzyl 2-methyl 3-methylaziridine-1,2-dicarboxylate can be compared with other similar aziridine derivatives, such as:
- 2-Methyl brosylaziridine (BsMAz)
- 2-Methyl tosyl aziridine (TsMAz)
- 2-Methyl mesylaziridine (MsMAz)
These compounds share the aziridine ring structure but differ in their substituents and reactivity.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
1-O-benzyl 2-O-methyl 3-methylaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H15NO4/c1-9-11(12(15)17-2)14(9)13(16)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChIキー |
GYSSOABOJGIPEA-UHFFFAOYSA-N |
正規SMILES |
CC1C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


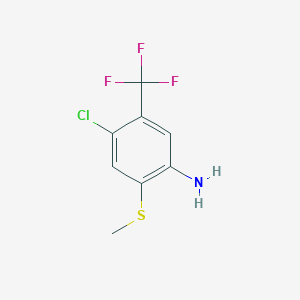
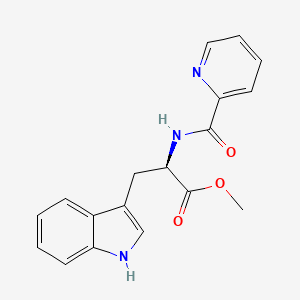


![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
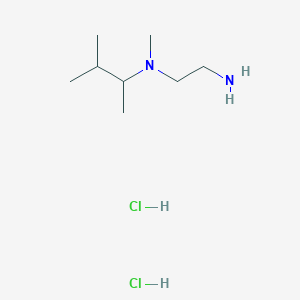

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)

